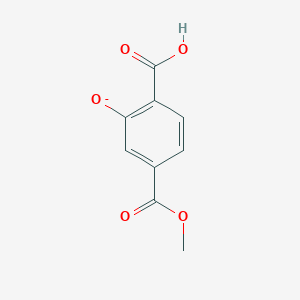
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by their diazinane ring structure, which consists of a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide typically involves the following steps:
Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Attachment of the Butyl Groups: The butyl groups can be attached via alkylation reactions, using butyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-bromoacetamide
- N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-iodoacetamide
Uniqueness
Compared to similar compounds, N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide may exhibit unique properties due to the presence of the chloroacetamide group. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from its bromo and iodo counterparts.
Propiedades
Fórmula molecular |
C14H25ClN4O3 |
|---|---|
Peso molecular |
332.82 g/mol |
Nombre IUPAC |
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide |
InChI |
InChI=1S/C14H25ClN4O3/c1-3-5-7-18(10(20)9-15)11-12(16)19(8-6-4-2)14(22)17-13(11)21/h11-12H,3-9,16H2,1-2H3,(H,17,21,22) |
Clave InChI |
IQAQMNMUYOZJNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(C(C(=O)NC1=O)N(CCCC)C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)

![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)
![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)


![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)


